An In-depth Technical Guide to tert-Butyl 3-ethynyl-1H-indole-1-carboxylate: Synthesis, Properties, and Applications
An In-depth Technical Guide to tert-Butyl 3-ethynyl-1H-indole-1-carboxylate: Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of tert-butyl 3-ethynyl-1H-indole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies, with a particular focus on the Sonogashira cross-coupling reaction. Furthermore, this document explores the compound's reactivity and its applications as a versatile intermediate for creating complex molecular architectures, supported by established experimental protocols and characterization data.
Introduction: The Significance of the 3-Ethynylindole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. When functionalized at the C3-position with an ethynyl (alkyne) group, the indole scaffold's utility is significantly enhanced. This terminal alkyne serves as a versatile chemical handle for a wide array of transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling, as well as in "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions.
The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1-position of the indole ring is a critical strategic decision. This modification serves several purposes:
-
Increased Stability: It enhances the compound's stability and solubility in common organic solvents.[6]
-
Reaction Specificity: It prevents unwanted side reactions at the indole nitrogen, which is otherwise nucleophilic and slightly acidic.[7]
-
Modulated Reactivity: It electronically modifies the indole ring, influencing the regioselectivity of subsequent reactions.
Consequently, tert-butyl 3-ethynyl-1H-indole-1-carboxylate emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents and functional materials.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental for its application in research and development.
Chemical Structure
The structure of tert-butyl 3-ethynyl-1H-indole-1-carboxylate consists of a central indole ring system. An ethynyl group (-C≡CH) is attached to the C3 position of the indole, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N1).
Diagram: Chemical Structure of tert-Butyl 3-ethynyl-1H-indole-1-carboxylate
A 2D representation of the title compound.
Physicochemical Data
Quantitative data for tert-butyl 3-ethynyl-1H-indole-1-carboxylate is summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 129896-49-7 | [8] |
| Molecular Formula | C₁₅H₁₅NO₂ | [8] |
| Molecular Weight | 241.29 g/mol | [8] |
| IUPAC Name | tert-butyl 3-ethynylindole-1-carboxylate | [9] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2)C#C | [9] |
| Physical Form | Solid | [10] |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing tert-butyl 3-ethynyl-1H-indole-1-carboxylate is via a Sonogashira cross-coupling reaction.[1][7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Synthetic Pathway Overview
The general strategy involves the coupling of a protected 3-iodoindole derivative with a suitable alkyne source. A common and effective approach utilizes trimethylsilylacetylene, followed by in-situ deprotection of the silyl group.
Diagram: Synthetic Workflow via Sonogashira Coupling
General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Sonogashira couplings on indole scaffolds.[7][8]
Materials:
-
tert-Butyl 3-iodo-1H-indole-1-carboxylate (1.0 equiv.)[10]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Trimethylsilylacetylene (1.5 equiv.)
-
Anhydrous Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (1.5 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-iodo-1H-indole-1-carboxylate, PdCl₂(PPh₃)₂ and CuI.
-
Solvent Addition: Add anhydrous THF to dissolve the solids (concentration ~0.2 M).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 5-10 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Add anhydrous triethylamine, followed by the dropwise addition of trimethylsilylacetylene.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Deprotection: Once the coupling is complete, add the 1M solution of TBAF in THF dropwise to the reaction mixture. Stir at room temperature for 30-60 minutes to effect the cleavage of the trimethylsilyl (TMS) group. Monitor this step by TLC.[8]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure tert-butyl 3-ethynyl-1H-indole-1-carboxylate.
Mechanistic Considerations
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper.
-
Palladium Cycle: The Pd(0) species undergoes oxidative addition into the aryl iodide (C-I) bond. The terminal alkyne, activated by copper, then undergoes transmetalation to the palladium center. Reductive elimination follows, forming the C-C bond and regenerating the Pd(0) catalyst.
-
Copper's Role: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which facilitates the transfer of the alkynyl group to the palladium complex.[1][11] The base (triethylamine) is essential for deprotonating the terminal alkyne and neutralizing the HX species formed during the cycle.
Key Reactions and Applications
The dual functionality of the alkyne and the protected indole makes this compound a powerful intermediate.
-
Further Cross-Coupling: The terminal alkyne can readily participate in subsequent Sonogashira reactions to create extended conjugated systems or complex diarylalkynes.
-
Click Chemistry: It is an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient ligation to molecules bearing an azide functional group to form triazoles. This is a cornerstone of bioconjugation and drug discovery.
-
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the N-H indole, which can then be subjected to further functionalization.
The indole scaffold itself is a key pharmacophore in drugs targeting a vast range of conditions, including cancer, inflammation, and neurodegenerative diseases.[2][12] This building block provides a direct route to novel indole-based compounds with potential therapeutic applications.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques. While a comprehensive public dataset is not available, expected spectral data can be predicted based on the structure and data from analogous compounds.[6]
| Technique | Expected Observations |
| ¹H NMR | A singlet for the acetylenic proton (~3.0-3.5 ppm).A singlet for the 9 protons of the tert-butyl group (~1.6 ppm).Signals in the aromatic region (~7.2-8.2 ppm) corresponding to the protons on the indole ring. |
| ¹³C NMR | Signals for the two alkyne carbons (~80-90 ppm).A signal for the carbonyl carbon of the Boc group (~149-150 ppm).[6]Signals for the quaternary carbon and methyl carbons of the tert-butyl group.Signals corresponding to the carbons of the indole ring system. |
| IR Spectroscopy | A sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹).A sharp absorption for the C=O stretch of the carbamate (~1730 cm⁻¹).[6]A weak absorption for the C≡C stretch (~2100 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (241.29). |
Conclusion
tert-Butyl 3-ethynyl-1H-indole-1-carboxylate is a strategically designed and highly valuable synthetic intermediate. Its preparation via the robust Sonogashira coupling is well-established, and its versatile functional groups—the protected indole nitrogen and the terminal alkyne—provide chemists with a powerful platform for molecular construction. For researchers in drug development and materials science, this compound offers a reliable and efficient entry point to a diverse range of novel and complex indole derivatives.
References
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